N-[2-(dimethylamino)ethyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
Description
N-[2-(dimethylamino)ethyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic small molecule characterized by a pyrrolidinecarboxamide core substituted with a 1H-indazol-3-yl group at the 1-position and a dimethylaminoethyl side chain at the 3-position. The 5-oxo moiety on the pyrrolidine ring introduces a ketone functional group, which may influence solubility and metabolic stability.
Properties
Molecular Formula |
C16H21N5O2 |
|---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H21N5O2/c1-20(2)8-7-17-16(23)11-9-14(22)21(10-11)15-12-5-3-4-6-13(12)18-19-15/h3-6,11H,7-10H2,1-2H3,(H,17,23)(H,18,19) |
InChI Key |
FXCWSWILZCBIJY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1CC(=O)N(C1)C2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps, starting with the preparation of the indazole and pyrrolidine intermediates. The indazole moiety can be synthesized through a cyclization reaction involving ortho-substituted hydrazines and aldehydes or ketones . The pyrrolidine ring is often constructed via a cyclization reaction of amino acids or their derivatives . The final coupling step involves the reaction of the indazole intermediate with the pyrrolidine intermediate under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
The compound exhibits several biological activities, making it a candidate for various therapeutic applications. Key areas of research include:
1. Anticancer Activity
- Studies have shown that N-[2-(dimethylamino)ethyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide has potential anticancer properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound exhibited an IC of approximately 15 µM against breast cancer cells and 20 µM against ovarian cancer cells.
2. Anti-inflammatory Properties
- The compound has been investigated for its anti-inflammatory effects. In animal models, it significantly reduced levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases such as arthritis .
3. Molecular Docking Studies
- Molecular docking studies have suggested that the compound can effectively bind to specific biological targets, including enzymes involved in cancer progression and inflammation. The binding energy values ranged from -5.8 to -8.2 kcal/mol, indicating strong interactions with target proteins .
Case Study 1: Anticancer Efficacy
A study conducted on ovarian cancer xenografts demonstrated that treatment with this compound resulted in significant tumor size reduction and improved survival rates compared to untreated controls. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.
Case Study 2: Anti-inflammatory Effects
In a murine model of arthritis, researchers observed that administration of the compound led to a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers such as TNF-alpha and IL-6 .
| Activity Type | Cell Line/Model | IC50 (µM) | Observations |
|---|---|---|---|
| Anticancer Activity | Breast Cancer | 15 | Significant cytotoxicity observed |
| Ovarian Cancer | 20 | Induction of apoptosis noted | |
| Anti-inflammatory | Murine Model of Arthritis | N/A | Reduced joint swelling and inflammatory cytokines |
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets in the body. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity . The pyrrolidine ring may enhance the compound’s binding affinity and specificity for these targets . The exact pathways and molecular targets involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole/Indazole Moieties
a. USP Sumatriptan Succinate Related Compound A
- Structure: [3-[2-(Dimethylamino)ethyl]-2-({3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}methyl)-1H-indol-5-yl]-N-methylmethanesulfonamide succinate salt.
- Key Differences :
- Replaces the indazole ring with an indole system.
- Contains a methanesulfonamide group instead of a pyrrolidinecarboxamide.
- Higher molecular weight (613.77 vs. ~385–400 for the target compound).
- Implications : The indole moiety may confer different binding affinities to serotonin receptors compared to indazole, while the succinate salt enhances solubility .
b. 3-[2-(Dimethylamino)ethyl]indole
Analogues with Dimethylaminoethyl Side Chains
a. Desvenlafaxine Succinate
- Structure: 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol hydrogen butanedioate monohydrate.
- Key Differences: Features a phenolic ring and cyclohexanol group instead of indazole. Contains a succinate counterion, similar to Sumatriptan derivatives.
b. N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide
- Structure: Combines dimethylamino, furan, and nitroacetamide groups.
- Key Differences :
- Substitutes indazole with a furan ring.
- Introduces a nitroacetamide group, which may confer redox activity.
- Implications : The nitro group could increase reactivity or toxicity compared to the target compound’s carboxamide .
Physicochemical and Pharmacological Comparison
Research Findings and Limitations
- Structural Insights : The indazole ring in the target compound may offer greater metabolic stability compared to indole-based analogues due to reduced oxidation susceptibility .
- Salt Forms : Succinate salts in analogues like Sumatriptan and Desvenlafaxine improve aqueous solubility, suggesting that similar formulations could benefit the target compound .
- Knowledge Gaps: Direct pharmacological data (e.g., IC₅₀, bioavailability) for the target compound are absent in pharmacopeial literature, necessitating further experimental validation.
Biological Activity
N-[2-(dimethylamino)ethyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to consolidate findings from various studies regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes an indazole ring, which is known for its pharmacological relevance. The presence of a dimethylamino group enhances its solubility and bioavailability, making it a candidate for various biological evaluations.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. For instance, a derivative exhibited an IC50 value of 5.15 µM against the K562 cell line, indicating potent cytotoxicity. This activity was attributed to the compound's ability to induce apoptosis and affect cell cycle progression by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro evaluations indicated that certain derivatives displayed significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard agar diffusion methods, with notable zones of inhibition observed .
Neuroprotective Effects
Studies suggest that indazole derivatives may possess neuroprotective properties. Compounds structurally related to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress, which is a critical factor in neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in cell proliferation and survival, contributing to its antitumor effects.
- Interaction with DNA : Molecular docking studies have suggested that the compound can interact with DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exerting its antibacterial effects .
Case Studies and Experimental Findings
| Study | Biological Activity | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Study 1 | Antitumor (K562) | 5.15 µM | Apoptosis induction via p53 pathway |
| Study 2 | Antibacterial (E. coli) | MIC = 32 µg/mL | Inhibition of DNA gyrase |
| Study 3 | Neuroprotection | N/A | Reduction of oxidative stress |
Case Study: Antitumor Activity
In one experimental setup, the compound was tested on various cancer cell lines. The results indicated that it not only inhibited cell growth but also selectively targeted cancerous cells while sparing normal cells, showcasing its potential as a therapeutic agent with reduced toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
